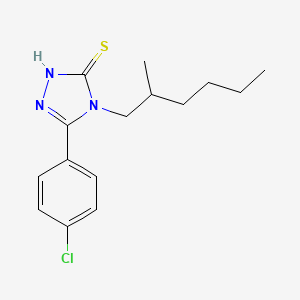

![molecular formula C19H21FN6O2 B2491774 1-丁基-3-(4-氟苯基)-7,9-二甲基-4H-嘧啶并[8,7-c][1,2,4]三嗪-6,8-二酮 CAS No. 898443-59-9](/img/structure/B2491774.png)

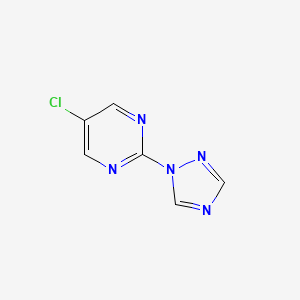

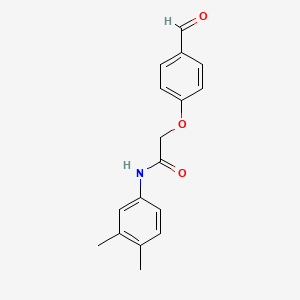

1-丁基-3-(4-氟苯基)-7,9-二甲基-4H-嘧啶并[8,7-c][1,2,4]三嗪-6,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

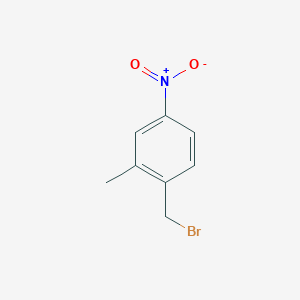

The synthesis of related triazine derivatives involves the cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes through cycloaddition reactions with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts (Abdel-Rahman, 1993). Another relevant synthesis pathway involves the reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide, demonstrating the flexibility in functionalizing the triazine ring to introduce various substituents (Qing-min et al., 2004).

Molecular Structure Analysis

Crystal structure analysis of similar triazine derivatives reveals significant details about their geometric configuration, demonstrating the impact of substituents on the overall molecular arrangement. For instance, the structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione was determined by X-ray single crystal diffraction, providing insights into the orthorhombic space group and crystallographic parameters, which are crucial for understanding the molecular interactions and stability (Qing-min et al., 2004).

Chemical Reactions and Properties

Triazine compounds are known for their reactivity towards various chemical agents, allowing for the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction of triazine derivatives with alkylating agents or oxidizing agents can lead to the formation of novel compounds with distinct chemical properties (Al-Romaizan, Abeer N. et al., 2014).

科学研究应用

合成和生物活性

- 已合成与提及化合物相关的新异环化合物,表现出抗肿瘤活性和潜在的血管舒张效果。这些化合物为开发具有特定生物活性的新治疗剂提供了见解 (Ueda et al., 1987)。

- 对与所讨论化合物共享结构基元的咪唑并[1,2-a]-s-三嗪核苷的合成研究揭示了对特定病毒具有中等抗病毒活性。这突显了这些化合物在抗病毒药物开发中的潜力 (Kim et al., 1978)。

药理评价

- 一项关注与该化合物在结构上相似的嘌呤-2,6-二酮的8-氨基烷基衍生物的研究确定了几种显示抗焦虑和抗抑郁特性的配体。这表明了设计新型精神药物的一个有前途的途径 (Chłoń-Rzepa等,2013)。

- 具有氟/磷取代基团的化合物表现出对导致血吸虫病的蜗牛具有杀螺活性,表明在对抗寄生虫感染中具有潜在应用 (Al-Romaizan et al., 2014)。

材料科学应用

- 对三嗪衍生物的结构和堆积分析,包括具有氟苯基团的化合物,有助于开发用于八极非线性光学的材料,展示了该化合物在先进材料科学中的相关性 (Boese et al., 2002)。

作用机制

未来方向

属性

IUPAC Name |

1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2/c1-4-5-10-26-18-21-16-15(17(27)24(3)19(28)23(16)2)25(18)11-14(22-26)12-6-8-13(20)9-7-12/h6-9H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLHBRDWQOSJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)